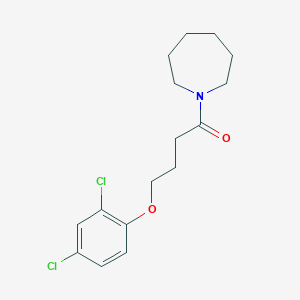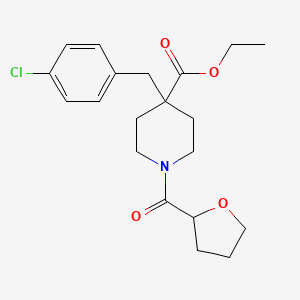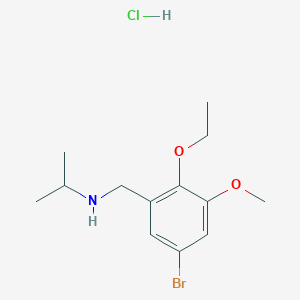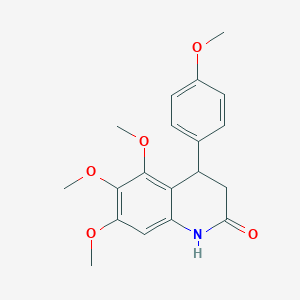![molecular formula C21H17ClN2O3 B4552108 N-(4-chlorophenyl)-2-[(2-phenoxyacetyl)amino]benzamide](/img/structure/B4552108.png)
N-(4-chlorophenyl)-2-[(2-phenoxyacetyl)amino]benzamide
Vue d'ensemble
Description
“N-(4-chlorophenyl)-2-[(2-phenoxyacetyl)amino]benzamide” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-chlorophenyl)-2-[(2-phenoxyacetyl)amino]benzamide” typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 2-phenoxyacetic acid.
Acylation Reaction: The 4-chloroaniline undergoes an acylation reaction with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine to form the intermediate product.
Coupling Reaction: The intermediate product is then coupled with benzoyl chloride in the presence of a catalyst such as palladium to form the final compound.
Industrial Production Methods
In an industrial setting, the production of “this compound” would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would include:
Reactor Design: Continuous flow reactors or batch reactors.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“N-(4-chlorophenyl)-2-[(2-phenoxyacetyl)amino]benzamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of “N-(4-chlorophenyl)-2-[(2-phenoxyacetyl)amino]benzamide” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes.
Receptor Binding: Binding to receptors and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chlorophenyl)-2-[(2-phenoxyacetyl)amino]benzoic acid
- N-(4-chlorophenyl)-2-[(2-phenoxyacetyl)amino]benzylamine
Uniqueness
“N-(4-chlorophenyl)-2-[(2-phenoxyacetyl)amino]benzamide” is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties may result in unique biological activities or industrial applications compared to similar compounds.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-[(2-phenoxyacetyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c22-15-10-12-16(13-11-15)23-21(26)18-8-4-5-9-19(18)24-20(25)14-27-17-6-2-1-3-7-17/h1-13H,14H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBODAHJJNSANRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methoxy-4-[2,2,2-trichloro-1-(4-methoxynaphthalen-1-yl)ethyl]naphthalene](/img/structure/B4552041.png)
![N-[2-(4-methoxyphenoxy)-1-methylethyl]-4-methylbenzenesulfonamide](/img/structure/B4552048.png)
![3,5-dimethyl-4-[3-(2-methylphenoxy)propyl]-1H-pyrazole](/img/structure/B4552054.png)
![(3-fluorophenyl)[4-(3-phenoxybenzyl)piperazino]methanone](/img/structure/B4552061.png)
![N-(3-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propyl)-2-(2-thienyl)acetamide](/img/structure/B4552065.png)


![N-(2-methoxy-5-methylphenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4552097.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4552105.png)
![3-[4-allyl-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4552111.png)
![N~3~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B4552113.png)

